N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Description
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine carboxamide core, substituted with a cyclohexyl-oxadiazole and a methylpyrazole group
Properties
IUPAC Name |
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-13(18-22-17(23-27-18)14-7-4-3-5-8-14)21-19(26)25-10-6-9-16(25)15-11-20-24(2)12-15/h11-14,16H,3-10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETCORJGZIHDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CCCCC2)NC(=O)N3CCCC3C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under acidic conditions to form an amidoxime, which is then cyclized using a dehydrating agent.
Synthesis of the pyrrolidine carboxamide core: This involves the reaction of a pyrrolidine derivative with an appropriate carboxylic acid or its derivative (e.g., an acid chloride) to form the carboxamide.
Coupling of the oxadiazole and pyrrolidine moieties: This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Biology: It can be used in studies involving cell signaling pathways and molecular interactions.
Materials Science: The compound’s stability and reactivity make it suitable for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is unique due to its combination of a pyrrolidine carboxamide core with a cyclohexyl-oxadiazole and a methylpyrazole group. This unique structure may confer specific biological activities and chemical properties not found in similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
